- H2O2 as a green and environmentally benign reagent for the oxidation of sulfides in the presence of {[K.18-Crown-6]X3}n (X=Br, I) compared with some other organic tribromidesEurasian Chemical Communications, 2020, 2(1), 44-50,
Cas no 1207-71-2 (10H-Phenothiazine 5-Oxide)
10H-Phenothiazine 5-Oxide structure
10H-Phenothiazine 5-Oxide Properties
Names and Identifiers
-
- 10H-Phenothiazine,5-oxide
- PHENOTHIAZINE-5-OXIDE
- 10H-phenothiazino-5-oxide
- oxyde-5 de phenothiazine
- Phenothiazine S-oxide
- phenothiazine sulfoxyde
- phenothiazine sulphoxide
- Phenothiazine,5-oxide
- sulfoxyde de phenothiazine
- USAF DO-16
- Phenothiazine, 5-oxide (6CI, 7CI, 8CI)
- 10H-5λ4-Phenothiazin-5-one
- 5-Oxophenothiazine
- NSC 3554
- 10H-Phenothiazine 5-oxide
- E?-phenothiazin-5-one
- BRN 0152295
- NCGC00247391-01
- DTXSID0074471
- 10H-phenothiazine5-oxide
- 10H-Phenothiazine, 5-oxide
- SR-01000852665-2
- SCHEMBL342511
- HMS2201K15
- MLS001242794
- DSAFSORWJPSMQS-UHFFFAOYSA-N
- Phenothiazine, 5-oxide
- 10H-5lambda4-phenothiazin-5-one
- CHEMBL1396515
- Phenothiazine 5-oxide
- SMR000841349
- Q27216086
- AT27299
- SR-01000852665
- STK802590
- CHEBI:125466
- BAA20771
- BS-50659
- cid_71014
- AI3-17437
- 8SVJ4R3Y3D
- HMS3341B02
- NSC3554
- 10H-5
- BDBM65852
- Phenothiazine 5-Oxide; NSC 3554; Phenothiazine S-Oxide
- MFCD00053824
- 1207-71-2
- AKOS000281841
- NSC-3554
- Z1509140237
- 4-27-00-01215 (Beilstein Handbook Reference)
- EN300-309225
- Phenothiazine-5-oxide
- 10H-phenothiazine 5-oxide
- +Expand
-
- MFCD00053824
- DSAFSORWJPSMQS-UHFFFAOYSA-N
- 1S/C12H9NOS/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13H
- O=S1C2C(=CC=CC=2)NC2C1=CC=CC=2
Computed Properties
- 215.04000
- 1
- 2
- 0
- 215.04
- 15
- 244
- 0
- 0
- 0
- 0
- 0
- 1
- 2.3
- 61.1A^2
Experimental Properties
- 3.91400
- 48.31000
- 1.769
- 433.3°C at 760 mmHg
- 215.9°C
- 1.44
10H-Phenothiazine 5-Oxide Security Information
- H303+H313+H333
- H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- P264+P280+P305+P351+P338+P337+P313
- Store at recommended temperature
- warning
10H-Phenothiazine 5-Oxide Customs Data
- 2934300000
-
China Customs Code:
2934300000Overview:
2934300000. Compounds containing a phenothiazine ring system(Phenothiazine ring system, whether hydrogenated or not,Compounds not further fused ). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934300000. other compounds containing in the structure a phenothiazine ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
10H-Phenothiazine 5-Oxide Price
10H-Phenothiazine 5-Oxide Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrogen peroxide , Potassium(1+), (1,4,7,10,13,16-hexaoxacyclooctadecane-κO1,κO4,κO7,κO10,κO13,κO16… Solvents: Acetonitrile , Water ; 35 min, reflux
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt (intercalated molybdenum disulfde) Solvents: Acetonitrile ; 20 min, 40 °C
Reference
- Cobalt Single-Atom-Intercalated Molybdenum Disulfide for Sulfide Oxidation with Exceptional ChemoselectivityAdvanced Materials (Weinheim, 2020, 32(4),,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2360866-41-5 Solvents: Acetonitrile , Water ; 12 h, rt
Reference
- Pyridiniumporphyrazinato oxo-vanadium tribromomethanide as a new source of Br+ catalyst for the chemo and homoselective oxidation of sulfides and benzylic alcoholsPolyhedron, 2019, 170, 138-150,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Carbamide peroxide Catalysts: Urea sulfate Solvents: Methanol ; 3 h, rt
Reference
- Uronium Hydrogen Sulfate/Urea-Hydrogen Peroxide as a Green and Metal-Free Catalytic System for the Efficient, Chemo-, and Homoselective Oxidation of Sulfides to SulfoxidesPhosphorus, 2011, 186(2), 271-280,
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Carbamide peroxide Catalysts: 12-Molybdophosphoric acid Solvents: Methanol ; 10 min, rt
Reference
- Molybdatophosphoric acid as an efficient catalyst for the catalytic and chemoselective oxidation of sulfides to sulfoxides using urea hydrogen peroxide as a commercially available oxidantJournal of the Serbian Chemical Society, 2010, 75(3), 307-316,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Thermolysin Solvents: tert-Butanol , Water
Reference
- Metal substitution in thermolysin: catalytic properties of tungstate thermolysin in sulfoxidation with H2O2Canadian Journal of Chemistry, 2002, 80(6), 622-625,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sucrose , Potassium chloride , Sulfuric acid magnesium salt (1:1) , Monosodium phosphate , Sodium nitrate , Sodium chloride , Ferrous sulfate , Manganese sulfate Solvents: Dimethylformamide , Water ; 72 h, pH 5, 28 °C
Reference
- Biotransformation of N-acetylphenothiazine by fungiApplied Microbiology and Biotechnology, 1999, 52(4), 553-557,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: 1H,5H-[1,2]Diselenolo[1,2-a][1,2]diselenolium, tetrahydro-, hexafluorophosphate(… Solvents: Acetonitrile
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Reactivity of diselenide dication salt, 1,5-diselenoniabicyclo[3.3.0]octane bis(hexafluorophosphate), toward aromatics. A new mode of aromatic substitution and redox reactionChemistry Letters, 1990, (3), 393-6,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
- N-Heteroarylethylenes. II. Effect of the nature of the heterocycle on reactivity of cis- and trans-N-propenyl-substituted phenoxazine, phenothiazine, and carbazole in acidic hydrolysisZhurnal Organicheskoi Khimii, 1989, 25(7), 1547-53,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Water Catalysts: Tetracyanoethylene Solvents: Water
Reference
- Structure and hydrolytic activity of N-vinyl derivatives of phenothiazine, carbazole and acridoneIzvestiya Akademii Nauk SSSR, 1987, (2), 444-7,
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
Reference
- Cyclohepta[b][1,4]benzothiazines and their diazine analogs. 1. Formation and reactions of cyclohepta[b][1,4]benzothiazinesBulletin of the Chemical Society of Japan, 1985, 58(1), 165-71,
10H-Phenothiazine 5-Oxide Raw materials
- 10-ethenylphenothiazine 5-oxide
- 10-Methylphenothiazine
- 10-Acetylphenothiazine
- Benzo[b]cyclohepta[e][1,4]thiazine
- 10H-Phenothiazine, 10-(1-propen-1-yl)-, 5-oxide
- Promazine
- 10H-Phenothiazine,4a,10a-dihydro-
- Phenothiazine
10H-Phenothiazine 5-Oxide Preparation Products
- 10H-Phenothiazine 5-Oxide (1207-71-2)
- Phenothiazine S,S-Dioxide (1209-66-1)
- Ethanone,1-(5-oxido-10H-phenothiazin-10-yl)- (1217-37-4)
- Promazine Sulfoxide (146-21-4)
- 10H-Phenothiazine-1-carboxaldehyde (1918-37-2)
- 10H-Phenothiazine-3-carboxaldehyde (22253-91-4)
- Methylphenothiazine Sulfoxide (2234-09-5)
- 3H-Phenothiazin-3-one (581-30-6)
- Phenothiazine (92-84-2)
- 10H-Phenothiazine-1-carboxaldehyde, 5-oxide (96120-83-1)
10H-Phenothiazine 5-Oxide Suppliers
Shanghai chemsoon Biotechnology Co., Ltd
Audited Supplier
(CAS:1207-71-2)
ZHAO JING LI
17558870519
sales02@chemsoon.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:1207-71-2)
TANG SI LEI
15026964105
2881489226@qq.com
10H-Phenothiazine 5-Oxide Related Literature
-
Piotr F. J. Lipiński RSC Adv., 2016,6, 23900-23904
-
3. The crystal structure and growth direction of Cu2S nanowire arrays fabricated on a copper surfaceSuhua Wang,Shihe Yang,Zu Rong Dai,Zhong L. Wang Phys. Chem. Chem. Phys., 2001,3, 3750-3753
-
Makoto Oba,Takashi Misawa Chem. Sci., 2023,14, 10403-10410
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Jingwei Xiang,Yi Zhang,Bao Zhang,Lixia Yuan,Xueting Liu,Zexiao Cheng,Yan Yang,Xinxin Zhang,Zhen Li,Yue Shen,Jianjun Jiang,Yunhui Huang Energy Environ. Sci., 2021,14, 3510-3521
-
Bingbing Lv,Yingwen Tang,Shiyun Lou,Yanling Xu,Shaomin Zhou J. Mater. Chem. C, 2016,4, 5416-5423
-
P. Champagne,P. G. Jessop Green Chem., 2018,20, 4330-4338
-
Darío Gómez,Patricia Smichowski,Griselda Polla,Ariel Ledesma,Sara Resnizky,Susana Rosa J. Environ. Monit., 2002,4, 972-977
-
10. Back cover
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Amadis Chemical Company Limited
(CAS:1207-71-2)10H-Phenothiazine 5-Oxide
99%
5g
366.0